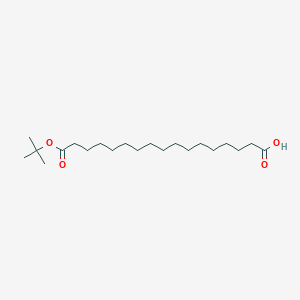

17-(tert-Butoxy)-17-oxoheptadecanoic acid

Übersicht

Beschreibung

17-(tert-Butoxy)-17-oxoheptadecanoic acid is an organic compound characterized by the presence of a tert-butoxy group and a ketone functional group on a heptadecanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 17-(tert-Butoxy)-17-oxoheptadecanoic acid typically involves the introduction of the tert-butoxy group and the ketone functionality onto the heptadecanoic acid backbone. One common method involves the use of tert-butyl hydroperoxide as an oxidizing agent in the presence of a catalyst to introduce the tert-butoxy group. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation reactions using tert-butyl hydroperoxide and other reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization.

Types of Reactions:

Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid.

Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide, catalysts such as transition metal complexes.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles depending on the desired substitution.

Major Products Formed:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Alcohols.

Substitution: Compounds with different functional groups replacing the tert-butoxy group.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

-

Drug Development :

- The compound has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of fatty acids can serve as effective inhibitors in protein-protein interactions (PPIs), particularly in the context of neurobiology. For instance, compounds similar to 17-(tert-butoxy)-17-oxoheptadecanoic acid have shown promise in inhibiting the interaction between fibroblast growth factor 14 (FGF14) and sodium channel Na v 1.6, which is crucial for neuronal signaling .

- Anti-inflammatory Properties :

- Metabolic Studies :

Biochemical Applications

- Lipid Metabolism Research :

- Cellular Signaling :

Material Science Applications

- Surfactants and Emulsifiers :

- Cosmetic Formulations :

Case Study 1: Inhibition of Protein-Protein Interactions

A study focused on the design and synthesis of peptidomimetics based on fatty acids demonstrated that compounds structurally related to this compound significantly inhibited the PPI between FGF14 and Na v 1.6. This inhibition was linked to enhanced efficacy in neuroprotective assays, suggesting potential therapeutic applications in neurodegenerative diseases .

Case Study 2: Anti-inflammatory Effects

In another study examining the anti-inflammatory effects of fatty acids, researchers found that derivatives similar to this compound reduced pro-inflammatory cytokine production in vitro. This suggests that such compounds could be developed into therapeutic agents for inflammatory diseases .

Wirkmechanismus

The mechanism of action of 17-(tert-Butoxy)-17-oxoheptadecanoic acid involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group and ketone functionality play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress response, signal transduction, and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

- 16-(tert-Butoxy)-16-oxohexadecanoic acid

- 18-(tert-Butoxy)-18-oxooctadecanoic acid

Comparison: Compared to its analogs, 17-(tert-Butoxy)-17-oxoheptadecanoic acid has a unique position of the tert-butoxy and ketone groups, which may result in distinct chemical and biological properties. Its specific structure can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for targeted research and applications.

Biologische Aktivität

17-(tert-Butoxy)-17-oxoheptadecanoic acid is an organic compound notable for its structural features that include a tert-butoxy group and a ketone functional group attached to a heptadecanoic acid backbone. This compound has garnered interest in various fields, particularly in chemistry, biology, and medicine, due to its potential biological activities and applications.

Structure and Composition

- Molecular Formula : C20H38O3

- Molecular Weight : 318.52 g/mol

- Functional Groups : Ketone, tert-butoxy

Synthesis Methods

The synthesis of this compound typically involves:

- Oxidation : Utilizing tert-butyl hydroperoxide as an oxidizing agent in the presence of catalysts to introduce the tert-butoxy group.

- Controlled Conditions : Reactions are conducted under specific temperature and solvent conditions to ensure high yield and purity.

Reaction Pathways

The compound can undergo various chemical reactions:

- Oxidation : Produces carboxylic acids or other oxidized derivatives.

- Reduction : Converts the ketone to an alcohol, yielding 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid.

- Substitution : The tert-butoxy group can be replaced with other functional groups under appropriate conditions.

The biological activity of this compound is primarily attributed to its interaction with molecular targets such as enzymes and receptors. The presence of the tert-butoxy group and the ketone functionality significantly influences its reactivity and binding affinity. Potential pathways include:

- Oxidative Stress Response

- Signal Transduction

- Metabolic Processes

Therapeutic Potential

Research indicates that this compound may possess various therapeutic properties:

- Anti-inflammatory Effects : Studies suggest it could modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

- Anticancer Activity : Preliminary investigations have shown potential in inhibiting cancer cell proliferation, warranting further exploration in cancer research.

Case Study Insights

Recent case studies have explored the biological effects of compounds similar to this compound. These studies often focus on:

- Patient Responses : Evaluating how patients respond to treatments involving similar compounds.

- Mechanistic Understanding : Providing insights into how these compounds interact at the cellular level.

For example, a study on related fatty acids demonstrated their role in modulating cellular signaling pathways associated with inflammation and cancer progression, suggesting a similar potential for this compound .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct chemical properties that may influence their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 16-(tert-Butoxy)-16-oxohexadecanoic acid | One less carbon than heptadecanoic | Moderate anti-inflammatory |

| 18-(tert-Butoxy)-18-oxooctadecanoic acid | One more carbon than heptadecanoic | Higher anticancer activity |

| This compound | Unique positioning of functional groups | Potential anti-inflammatory & anticancer |

Analyse Chemischer Reaktionen

Oxidation Reactions

The ketone group in 17-(tert-Butoxy)-17-oxoheptadecanoic acid is susceptible to oxidation, yielding carboxylic acid derivatives. This reaction is typically facilitated by oxidizing agents such as tert-butyl hydroperoxide (TBHP) under copper(I) catalysis .

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone Oxidation | TBHP, Cu(I) catalyst | Room temperature, polar solvent | Carboxylic acid derivative |

For example, TBHP in the presence of a copper catalyst selectively oxidizes the ketone to a carboxylic acid, preserving the tert-butoxy group .

Reduction Reactions

The ketone group can be reduced to an alcohol using standard reducing agents. Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for this transformation.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Ketone Reduction | LiAlH4 or NaBH4 | Anhydrous ether, 0–20°C | 17-(tert-Butoxy)-17-hydroxyheptadecanoic acid |

This reduction introduces a secondary alcohol, which may alter the compound’s biological activity.

Substitution Reactions

The tert-butoxy group is labile under nucleophilic conditions, enabling substitution with other functional groups. For example, nucleophilic displacement with hydroxide ions or amines can replace the tert-butoxy moiety.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic Substitution | NaOH (aqueous), 50–100°C | Substituted acid (e.g., hydroxy or amino derivatives) |

This reactivity is analogous to that observed in other tert-alkoxy substituted acids, where electron-deficient environments facilitate substitution .

Electron Transfer Reactions

The tert-butoxy group participates in electron transfer processes, as demonstrated in radical-mediated reactions. For instance, potassium tert-butoxide (KOtBu) acts as an electron donor in coupling reactions, though its role in direct electron transfer remains debated .

| Reaction Type | Reagents | Conditions | Mechanism |

|---|---|---|---|

| Radical Formation | KOtBu, aryl halides | Inert atmosphere, polar solvent | Initiation of aryl radical formation |

This mechanism underpins applications in transition-metal-free coupling reactions .

Biological Interactions

The compound’s structure, featuring a tert-butoxy group and a carboxylic acid, allows for interactions with enzymes and receptors. For example, the carboxylic acid moiety is critical for binding to targets in oxidative stress pathways .

References BenchChem. (2024). This compound. Retrieved from ACS Publications. (2016). KOtBu: A Privileged Reagent for Electron Transfer Reactions?. Retrieved from https://pubs.acs.org/doi/10.1021/jacs.6b03282 ACS Publications. (2020). Highly Selective Synthesis of 2-tert-Butoxy-1-Arylethanones via Copper(I)-Catalyzed Oxidation/tert-Butoxylation of Aryl Olefins with TBHP. Retrieved from https://pubs.acs.org/doi/abs/10.1021/acs.joc.9b03156 PMC. (2023). Discriminative Metabolomics Analysis and Cytotoxic Evaluation of .... Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC10456503/

Eigenschaften

IUPAC Name |

17-[(2-methylpropan-2-yl)oxy]-17-oxoheptadecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40O4/c1-21(2,3)25-20(24)18-16-14-12-10-8-6-4-5-7-9-11-13-15-17-19(22)23/h4-18H2,1-3H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCUYTEIVSXQFKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701280359 | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905302-44-5 | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=905302-44-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) heptadecanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701280359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.